2,6-DICHLOROBENZYL (4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Overview
Description
2,6-DICHLOROBENZYL (4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 2,6-dichlorobenzyl group and a 4-methyl-5-phenethyl-1,2,4-triazole moiety connected via a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLOROBENZYL (4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via alkylation reactions using phenethyl halides in the presence of a base.
Attachment of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be attached through nucleophilic substitution reactions using 2,6-dichlorobenzyl halides.
Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage by reacting the triazole derivative with a suitable thiol or disulfide compound under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLOROBENZYL (4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The 2,6-dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2,6-DICHLOROBENZYL (4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6-DICHLOROBENZYL (4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as cell division or signal transduction.
Pathways Involved: It may interfere with pathways related to oxidative stress, apoptosis, or cell cycle regulation, leading to its observed biological effects.
Comparison with Similar Compounds
2,6-DICHLOROBENZYL (4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 2,4-DICHLOROBENZYL 4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
- 4-(5-((2,6-DICHLOROBENZYL)SULFANYL)-4-(4-ME-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
- 2,6-DICHLOROBENZYL 4-ETHYL-5-[2-(METHYLSULFANYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL SULFIDE
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Uniqueness: : The presence of the phenethyl group and the specific arrangement of the triazole and sulfide moieties confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-(2-phenylethyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S/c1-23-17(11-10-13-6-3-2-4-7-13)21-22-18(23)24-12-14-15(19)8-5-9-16(14)20/h2-9H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDHCFGEJMHSFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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